

# Application Notes and Protocols: 11C-Labeled Fursultiamine for Positron Emission Tomography (PET)

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Compound of Interest		
Compound Name:	Fursultiamine	
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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Fursultiamine**, a lipophilic derivative of thiamine (Vitamin B1), exhibits enhanced bioavailability compared to its water-soluble counterparts.[1][2] This characteristic makes it an attractive compound for therapeutic applications and for tracing thiamine metabolism in vivo. When labeled with the positron-emitting radionuclide Carbon-11 (¹¹C), **Fursultiamine** ([¹¹C]**Fursultiamine** or [¹¹C]**TTFD**) becomes a valuable molecular imaging agent for Positron Emission Tomography (PET). PET imaging with [¹¹C]**Fursultiamine** allows for the non-invasive, quantitative assessment of its biodistribution, pharmacokinetics, and metabolism in living subjects.[3][4][5][6] These application notes provide a comprehensive overview of the synthesis, quality control, and in vivo imaging protocols for [¹¹C]**Fursultiamine**.

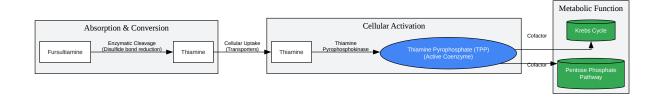
# **Mechanism of Action and Signaling Pathway**

**Fursultiamine** is a prodrug that is readily absorbed from the gastrointestinal tract due to its lipid-soluble nature.[1] Following administration, it is converted in the body to active thiamine.[1] [2] Thiamine is subsequently phosphorylated to its biologically active form, thiamine pyrophosphate (TPP), which serves as an essential coenzyme in crucial metabolic pathways, including carbohydrate metabolism and the Krebs cycle.[1][7]



The enhanced uptake of **Fursultiamine**, particularly across the blood-brain barrier, makes it a promising agent for investigating neurological conditions associated with thiamine deficiency.[1] [2] In the context of oncology, **Fursultiamine** has shown potential antineoplastic activity by inhibiting the proliferation of cancer stem cells (CSCs) and modulating the expression of ATP-binding cassette (ABC) transporters, which are involved in drug resistance.[8]

Below is a diagram illustrating the metabolic pathway of **Fursultiamine** to its active form, Thiamine Pyrophosphate (TPP), and its role as a cofactor in key metabolic cycles.



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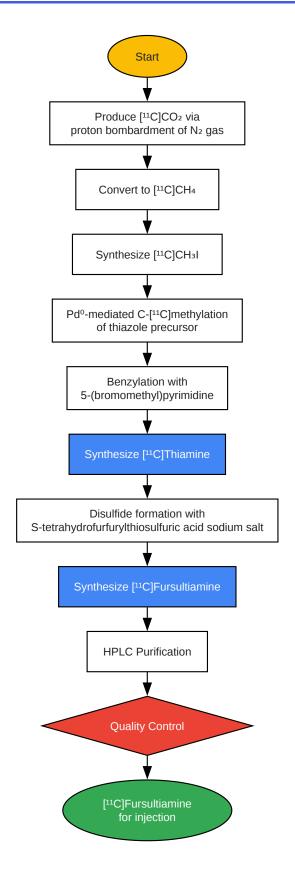
Caption: Metabolic pathway of Fursultiamine to its active form, TPP.

# Radiosynthesis of [11C]Fursultiamine

The synthesis of [¹¹C]**Fursultiamine** is a multi-step process that involves the production of [¹¹C]methyl iodide ([¹¹C]CH₃I) followed by its incorporation into a precursor molecule to yield [¹¹C]Thiamine, which is then converted to [¹¹C]**Fursultiamine**.[3][4][9]

## **Experimental Workflow for Radiosynthesis**





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Caption: Workflow for the radiosynthesis of [11C]Fursultiamine.



**Ouantitative Data from Radiosynthesis** 

Parameter	[¹¹C]Thiamine	[ <sup>11</sup> C]Fursultiamine	Reference
Total Synthesis Time	< 60 min	< 70 min	[3][4][5]
Radiochemical Yield (decay-corrected)	9–16%	4–10%	[3][4][5]
Radioactivity of Final Solution	400–700 MBq	100–250 MBq	[3][4][5]
Radiochemical Purity	> 99%	> 99%	[3][4][5]
Chemical Purity	> 99%	97–99%	[3][4][5]

# **Preclinical PET Imaging Protocol (Rodent Model)**

This protocol provides a general framework for conducting PET imaging studies with [11C]**Fursultiamine** in rodents. Specific parameters may need to be optimized based on the scanner and research question.

#### **Animal Preparation and Handling**

- Fasting: Fast animals for 4-6 hours prior to tracer injection to reduce variability in baseline metabolism. Allow free access to water.
- Anesthesia: Anesthetize the animal using isoflurane (e.g., 3% for induction, 1.5-2% for maintenance) in oxygen.[10]
- Catheterization: Place a catheter in the tail vein for intravenous injection of the radiotracer.
- Positioning: Position the animal on the scanner bed. Secure the animal to prevent movement and attach physiological monitoring equipment (e.g., temperature probe, respiration sensor).
   [10]

# **Radiotracer Administration and PET/CT Acquisition**

Dose Preparation: Draw the required dose of [<sup>11</sup>C]Fursultiamine into a syringe. The typical injected dose for a mouse is 3.7-7.4 MBq (100-200 μCi).



- CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.
  [10]
- Tracer Injection: Administer the [11C]Fursultiamine via the tail vein catheter as a bolus injection.
- Dynamic PET Scan: Start the dynamic PET scan immediately upon injection. A typical scanning duration is 60 minutes.[11]
- Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames (e.g., 6 x 10s, 4 x 60s, 5 x 300s, 6 x 600s).[11]

#### **Post-Imaging Procedures**

- Recovery: Monitor the animal until it has fully recovered from anesthesia.[10]
- Housing: Return the animal to its cage. Note that the animal will be radioactive and should be housed appropriately according to institutional guidelines.
- Terminal Studies: For biodistribution studies, animals may be euthanized at a predetermined time point post-injection for tissue harvesting and gamma counting.

## **First-in-Human PET Imaging Protocol**

The following is a summary of a protocol used in a first-in-human study of [11C]**Fursultiamine**. [12]

#### **Subject Preparation**

- Informed Consent: Obtain written informed consent from all subjects.
- Fasting: Subjects should fast for at least 6 hours prior to the PET scan.
- Vital Signs: Monitor vital signs before, during, and after the scan.

#### Radiotracer Administration and PET/CT Acquisition

Tracer Injection: Administer [11C] Fursultiamine intravenously.



- Dynamic Whole-Body PET: Acquire dynamic whole-body PET images.[12]
- Image Acquisition: The scan can be performed over approximately 60 minutes to capture the dynamic uptake and distribution of the tracer.

#### **Data Analysis**

- Regions of Interest (ROIs): Draw ROIs on the PET images for various organs to measure the time-course of [11C]Fursultiamine uptake.[12]
- Quantification: Calculate the percentage of the injected dose (%ID) and Standardized Uptake Values (SUVs) for each organ.
- Dosimetry: Calculate the effective radiation dose using software such as OLINDA/EXM.[12]

# **Biodistribution Data (First-in-Human Study)**

The biodistribution of [11C]**Fursultiamine** was evaluated in healthy human volunteers. The uptake was observed to plateau in most tissues around 10 minutes post-injection, with a gradual increase in the brain and urinary bladder.[12]



Organ	% Injected Dose (High to Low)	Reference
Liver	High	[12]
Kidney	High	[12]
Urinary Bladder	High	[12]
Heart	High	[12]
Spine	High	[12]
Brain	High	[12]
Spleen	Moderate	[12]
Pancreas	Moderate	[12]
Stomach	Moderate	[12]
Salivary Glands	Moderate	[12]
Pituitary	High (%ID per gram)	[12]

The effective radiation dose of [ $^{11}$ C]**Fursultiamine** was calculated to be 5.5  $\mu$ Sv/MBq, which is comparable to other common  $^{11}$ C-labeled PET tracers.[12]

# **Potential Applications**

PET imaging with [11C]**Fursultiamine** has several potential applications in research and drug development:

- Neuroscience: Investigating thiamine metabolism in the brain in neurodegenerative diseases, such as Alzheimer's disease and Wernicke-Korsakoff syndrome.
- Oncology: Evaluating tumor uptake of Fursultiamine, assessing treatment response, and investigating mechanisms of drug resistance.[8][13]
- Cardiology: Studying myocardial thiamine metabolism in conditions like heart failure.[6]



 Pharmacokinetic Studies: Assessing the whole-body distribution and kinetics of Fursultiamine and its metabolites to inform drug development.[12]

#### Conclusion

[¹¹C]**Fursultiamine** is a promising PET radiotracer for the in vivo investigation of thiamine metabolism and the pharmacokinetics of this important vitamin B1 derivative. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to utilize this imaging agent in their studies. Further research is warranted to explore the full potential of [¹¹C]**Fursultiamine** PET in various clinical and research settings.

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